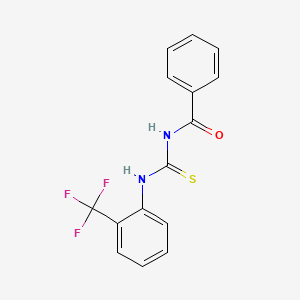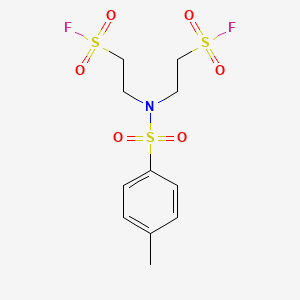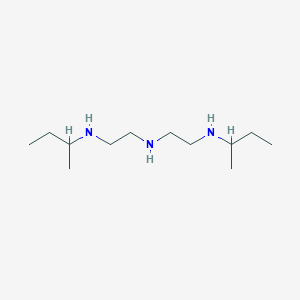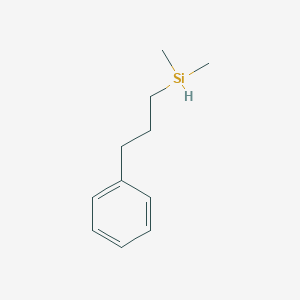
2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate is a complex organic compound with the molecular formula C18H21NO4 and a molecular weight of 315.372 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrobenzoate ester functional group. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate typically involves the reaction of 7,7-dimethylbicyclo(3.1.1)hept-2-ene with 4-nitrobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: Conversion to nitrobenzoic acid derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted nitrobenzoates.
Aplicaciones Científicas De Investigación
2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- (1R,5S,6R)-2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate
- cis-Chrysanthenyl acetate
- trans-Chrysanthenyl acetate
Uniqueness
2-(7,7-Dimethylbicyclo(3.1.1)hept-2-EN-2-YL)ethyl 4-nitrobenzoate stands out due to its unique combination of a bicyclic structure and a nitrobenzoate ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Propiedades
Número CAS |
79552-27-5 |
|---|---|
Fórmula molecular |
C18H21NO4 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 4-nitrobenzoate |
InChI |
InChI=1S/C18H21NO4/c1-18(2)14-6-3-12(16(18)11-14)9-10-23-17(20)13-4-7-15(8-5-13)19(21)22/h3-5,7-8,14,16H,6,9-11H2,1-2H3 |
Clave InChI |
FSPIEEQLCZPVKH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CC=C(C1C2)CCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11955082.png)





